

Application Note: GC-MS Analysis of 6-Undecanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B1294626**

[Get Quote](#)

Introduction

6-Undecanone, also known as amyl ketone or dipentyl ketone, is a volatile organic compound with applications in the flavor and fragrance industry and as an animal repellent.^[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **6-undecanone**.^{[2][3]} This application note outlines a general procedure for the analysis of **6-undecanone** using GC-MS. The combination of gas chromatography's separation capabilities with the specific identification power of mass spectrometry provides a robust method for analyzing this compound in various matrices.^[3]

Key Characteristics of 6-Undecanone:

Property	Value
Molecular Formula	C ₁₁ H ₂₂ O ^{[1][4][5]}
Molecular Weight	170.29 g/mol ^{[1][4][5]}
CAS Number	927-49-1 ^{[4][5]}
Boiling Point	228.0 °C @ 760 mmHg ^[5]
Appearance	Colorless to white liquid ^[5]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **6-undecanone** from a liquid sample.

Figure 1: General workflow for the GC-MS analysis of **6-Undecanone**.

Protocols

1. Sample Preparation (Liquid Sample)

This protocol describes a general procedure for preparing a liquid sample for GC-MS analysis. The choice of solvent and dilution factor may need to be optimized based on the sample matrix and the expected concentration of **6-undecanone**.

- Sample Collection: Collect the liquid sample in a clean glass container to prevent contamination.[\[2\]](#)
- Solvent Selection: Choose a high-purity volatile organic solvent in which **6-undecanone** is soluble, such as hexane, ethyl acetate, or dichloromethane.[\[2\]](#)[\[6\]](#)
- Dilution: Accurately dilute a known volume of the sample with the selected solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[\[6\]](#)
- Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
- Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean glass autosampler vial.[\[7\]](#)
- Vial Sealing: Securely cap the vial with a PTFE-lined septum to prevent evaporation of the volatile analyte and solvent.

2. GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of **6-undecanone**. These parameters may require optimization for specific instruments and applications.

Parameter	Condition
Gas Chromatograph	Agilent 7890A or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[8]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min[8]
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless, depending on concentration[8]
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV[3]
Mass Range	m/z 40-400
Scan Mode	Full Scan

3. Data Analysis and Quantification

- Identification: The primary identification of **6-undecanone** is achieved by comparing its mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[3][4] The retention time of the analyte peak should also be consistent with that of a known standard.
- Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of **6-undecanone** of known concentrations. The peak area of the **6-undecanone** peak in the total ion chromatogram (TIC) or a specific extracted ion

chromatogram (EIC) is then used to determine the concentration in the unknown sample by interpolation from the calibration curve.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **6-undecanone** is characterized by specific fragment ions. The table below summarizes the most abundant ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
43	100	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
71	~55	[C ₅ H ₁₁] ⁺ or [C ₄ H ₇ O] ⁺
58	~50	[C ₃ H ₆ O] ⁺ • (McLafferty rearrangement)
99	~48	[C ₆ H ₁₁ O] ⁺
29	~32	[C ₂ H ₅] ⁺

Data is a composite representation from NIST and PubChem databases.[\[4\]](#)[\[5\]](#)

Conclusion

This application note provides a foundational method for the GC-MS analysis of **6-undecanone**. The described protocols for sample preparation and instrumental analysis, coupled with the provided mass spectral data, offer a reliable starting point for researchers and scientists. Method optimization may be necessary depending on the specific sample matrix and analytical objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Undecanone Analytical Standard, Affordable Price & High Purity [nacchemical.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. oudacademia.com [oudacademia.com]
- 4. 6-Undecanone [webbook.nist.gov]
- 5. 6-Undecanone | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. In Vitro and in Situ Antifungal Potential of Essential Oils and Nanoemulsions from Two Cameroonian Aromatic Plants against Pathogens Responsible for Post-Harvest Fruit Rot of *Solanum lycopersicum* L. (Solanaceae) [scirp.org]
- To cite this document: BenchChem. [Application Note: GC-MS Analysis of 6-Undecanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294626#gc-ms-analysis-of-6-undecanone\]](https://www.benchchem.com/product/b1294626#gc-ms-analysis-of-6-undecanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com